(1'S,2R,3S)-Fosaprepitant Dimeglumine is a chemical compound that serves as a prodrug of aprepitant, which is classified as a neurokinin-1 receptor antagonist. This compound is primarily utilized in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting associated with chemotherapy. It is administered intravenously and is known for its effectiveness in combination with other antiemetic agents to manage both acute and delayed nausea and vomiting in patients undergoing highly emetogenic cancer chemotherapy.
The synthesis of (1'S,2R,3S)-Fosaprepitant Dimeglumine involves several chemical reactions that lead to the formation of the final product from simpler precursors. Key steps typically include:
The synthesis route may include purification processes such as crystallization or chromatography to ensure high purity levels of the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for both qualitative and quantitative analysis during synthesis .
The molecular structure of (1'S,2R,3S)-Fosaprepitant Dimeglumine can be represented as follows:
The stereochemistry of (1'S,2R,3S)-Fosaprepitant Dimeglumine is critical for its function as an antiemetic agent. The specific configuration at the chiral centers influences its binding affinity to neurokinin-1 receptors .
(1'S,2R,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions during its metabolism and interaction with biological systems:
Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic regimens involving fosaprepitant dimeglumine.
The mechanism of action of (1'S,2R,3S)-Fosaprepitant Dimeglumine involves selective antagonism of neurokinin-1 receptors in the central nervous system:
Clinical studies have demonstrated significant reductions in nausea and vomiting when fosaprepitant is used in conjunction with other antiemetic agents during chemotherapy treatments .
Relevant data regarding these properties are essential for formulation development and quality control processes within pharmaceutical manufacturing .
(1'S,2R,3S)-Fosaprepitant Dimeglumine has several significant applications in clinical settings:
Aprepitant, a neurokinin-1 (NK1) receptor antagonist, suffers from extremely poor aqueous solubility (0.2 µg/mL in isotonic saline), precluding intravenous formulation [1] [8]. This limitation is critical in chemotherapy-induced nausea and vomiting (CINV) patients unable to tolerate oral medications. The crystalline structure of aprepitant further complicates dissolution, resulting in low and variable bioavailability (60–65%) [9]. Initial efforts to develop soluble aprepitant salts failed due to dissociation and precipitation in aqueous media [1].
To overcome solubility barriers, a phosphorylated prodrug strategy was employed. Fosaprepitant was designed as an N-phosphoryl derivative, introducing a water-solubilizing phosphate group at the triazolinone moiety of aprepitant [1]. Key optimizations included:
Table 1: Solubility Comparison of Aprepitant vs. Fosaprepitant
Property | Aprepitant | Fosaprepitant Dimeglumine |
---|---|---|
Water Solubility | 0.2 µg/mL | 12 mg/mL |
Chemical Formula | C23H21F7N4O3 | C23H22F7N4O6P • 2(C7H17NO5) |
Molecular Weight | 534.43 g/mol | 1004.83 g/mol |
Dimeglumine (1-deoxy-1-(methylamino)-D-glucitol) was selected as a counterion for fosaprepitant to improve physicochemical properties:
Fosaprepitant acts as a prodrug via rapid enzymatic dephosphorylation:
Table 2: Conversion Kinetics of Fosaprepitant to Aprepitant
Matrix | Half-life (t½) | Time to Complete Conversion | Catalytic Enzyme |
---|---|---|---|
Human Plasma | 15–30 min | 45 min | Alkaline Phosphatase |
Rat Plasma | 10–20 min | 30 min | Alkaline Phosphatase |
Human Whole Blood | 20–40 min | 60 min | Alkaline Phosphatase |
Bioequivalence was validated in clinical and preclinical models:
Table 3: Bioequivalence Studies of Fosaprepitant vs. Aprepitant
Study Population | Fosaprepitant Dose | Aprepitant Dose | AUC0–inf Ratio (90% CI) | Key Outcome |
---|---|---|---|---|
Healthy Adults [7] | 115 mg IV | 125 mg oral | 94.3–101.4% | Bioequivalence achieved |
Pediatric Patients [3] | 4 mg/kg IV | 3 mg/kg oral | Not reported | Higher complete response (95% vs. 79%) |
Healthy Adults (HTX-019) [10] | 130 mg IV | 150 mg fosaprepitant | 94.2–101.4% | Equivalent aprepitant exposure |
The chemical innovations in fosaprepitant dimeglumine—prodrug design, chiral synthesis, and salt optimization—successfully transformed aprepitant into a viable IV therapy, expanding options for CINV management.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8